2-Phenyl-3(2H)-pyridazinone

Monoamine oxidase-B Neurodegeneration Selectivity index

2-Phenyl-3(2H)-pyridazinone (CAS 14135-63-8) is the foundational N-phenyl-substituted 3(2H)-pyridazinone heterocycle, defined by a phenyl ring attached at the N2 position of the pyridazinone core. With a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol, this compound serves as the unsubstituted parent scaffold from which numerous biologically active derivatives—including the commercial herbicide pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) and selective MAO-B inhibitors —are derived through regioselective functionalization at the C4, C5, and C6 positions.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 14135-63-8
Cat. No. B085013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3(2H)-pyridazinone
CAS14135-63-8
Synonyms2-phenyl-3(2H)-pyridazinone
PPYZ
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C=CC=N2
InChIInChI=1S/C10H8N2O/c13-10-7-4-8-11-12(10)9-5-2-1-3-6-9/h1-8H
InChIKeyBFOMTEBFEFQJHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-3(2H)-pyridazinone (CAS 14135-63-8): Core Scaffold Identity and Research Procurement Context


2-Phenyl-3(2H)-pyridazinone (CAS 14135-63-8) is the foundational N-phenyl-substituted 3(2H)-pyridazinone heterocycle, defined by a phenyl ring attached at the N2 position of the pyridazinone core [1]. With a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol, this compound serves as the unsubstituted parent scaffold from which numerous biologically active derivatives—including the commercial herbicide pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) [2] and selective MAO-B inhibitors [3]—are derived through regioselective functionalization at the C4, C5, and C6 positions. Commercially available at ≥95% purity from research suppliers , this compound is primarily procured as a key synthetic intermediate and pharmacological probe scaffold, not as a finished active pharmaceutical ingredient.

Why 3(2H)-Pyridazinone Analogs Cannot Substitute for 2-Phenyl-3(2H)-pyridazinone in Target-Oriented Synthesis


The substitution position on the pyridazinone core is the dominant determinant of both biological target engagement and synthetic accessibility in downstream derivatization. 2-Phenyl-3(2H)-pyridazinone (N2-phenyl) and 6-phenyl-3(2H)-pyridazinone (C6-phenyl) are constitutional isomers with identical molecular formulas but fundamentally divergent pharmacological profiles: the 6-phenyl isomer is documented as a weak positive inotropic agent acting on cardiac muscle , whereas the 2-phenyl scaffold yields derivatives that are potent MAO-B inhibitors with Ki values in the low nanomolar range [1]. Furthermore, the N2-phenyl substitution pattern is essential for generating the herbicide pharmacophore exemplified by pyrazon, where the 2-phenyl group is retained across all commercialized analogs [2]. Procurement of an incorrect positional isomer or an N-alkyl analog (e.g., 2-methyl-3(2H)-pyridazinone) fundamentally alters the vector of phenyl ring orientation in subsequent docking interactions and precludes regioselective functionalization at the C4 and C5 positions that characterize the established SAR of this scaffold class.

Quantitative Differentiation Evidence: 2-Phenyl-3(2H)-pyridazinone vs. Closest Structural and Functional Analogs


MAO-B Inhibition Selectivity: 2-Phenylpyridazinone Derivatives Achieve >200-Fold Isoform Selectivity Not Observed in 6-Phenyl or N-Alkyl Series

Derivatives built on the 2-phenyl-3(2H)-pyridazinone scaffold demonstrate exceptional selectivity for human MAO-B over MAO-A. Compound 4b (a 2-phenylpyridazinone derivative) exhibited a Ki of 0.022 ± 0.001 µM against hMAO-B with a selectivity index (SI = Ki hMAO-A / Ki hMAO-B) of 206.82 [1]. In contrast, a distinct structural series of pyridazinones containing (2-fluorophenyl)piperazine moieties—representing a different chemotype—produced MAO-B inhibitors T6 and T3 with substantially lower selectivity indices (SI = 120.8 and 107.4) and weaker MAO-A potency (IC50 = 1.57 and 4.19 µM) [2]. Notably, the parent 2-phenyl-3(2H)-pyridazinone scaffold was explicitly used as the synthetic starting point and key pharmacophoric element for constructing the highly selective 4b series, whereas the unsubstituted 3(2H)-pyridazinone ring alone (without N2-phenyl) served only as a core for piperazine-linked derivatives that showed markedly lower selectivity [3].

Monoamine oxidase-B Neurodegeneration Selectivity index

VEGFR-2 Kinase Inhibition: 2-Phenylpyridazinone Derivatives Surpass Sorafenib in Antiproliferative Potency on HUVEC Cells

A series of novel phenylpyridazinone-based VEGFR-2 inhibitors were designed using the 2-phenyl-3(2H)-pyridazinone core scaffold and evaluated against the reference drug sorafenib. In the VEGFR-2 kinase inhibition assay, the synthesized derivatives showed IC50 values ranging from 49.1 to 418.0 nM, with the most potent compounds exceeding sorafenib (IC50 = 81.8 nM) [1]. More significantly, in antiproliferative assays against HUVEC (human umbilical vein endothelial cells), compounds 12c and 13a—both incorporating the 2-phenylpyridazinone core—exhibited IC50 values of 11.5 nM and 12.3 nM respectively, representing a 2.0-fold and 1.9-fold improvement over sorafenib (IC50 = 23.2 nM) [1]. This level of antiproliferative activity on endothelial cells is not observed with the 6-phenyl-3(2H)-pyridazinone scaffold, which is documented only as a weak positive inotropic agent without VEGFR-2 inhibitory activity .

VEGFR-2 Antiangiogenic Cancer therapeutics

Substitution-Dependent Herbicidal Mode-of-Action Switch: The 2-Phenyl Scaffold as the Requisite Parent Structure for Both Photosynthetic and Carotenoid Biosynthesis Inhibition

The 2-phenyl-3(2H)-pyridazinone scaffold is the obligate parent structure for the commercial herbicide pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), which inhibits the Hill reaction and photosynthetic CO2 fixation [1]. Critically, the structure-activity relationship established by St. John and Hilton demonstrates that the mode of herbicidal action can be switched by specific substitutions on this core scaffold: pyrazon (5-amino-4-chloro) acts as a photosynthetic electron transport inhibitor, while trifluoromethyl substitution of the phenyl ring and mono-methyl substitution of the amine converts the mechanism to carotenoid biosynthesis inhibition [1]. This mode-of-action tunability is unique to the 2-phenyl scaffold and is not achievable with 6-phenyl-3(2H)-pyridazinone, which lacks commercial herbicidal utility and is not documented as a herbicide pharmacophore . In a comparative fluorescence assay study, the 2-phenylpyridazinone derivative BAS 29095 (4,5-dimethoxy-2-phenyl-3(2H)-pyridazinone) acted as a non-bleaching weak electron transport inhibitor, while the bleaching herbicide norflurazon (a 2-(α,α,α-trifluoro-m-tolyl) derivative) inhibited carotenoid biosynthesis—both activity profiles being accessible only from the common 2-phenyl scaffold [2].

Herbicide Pyrazon Mode of action

Lysyl Oxidase Inhibition for Antifibrotic Applications: 2-Phenyl-3(2H)-pyridazinone Derivatives as a Patented Therapeutic Class

Substituted 2-phenyl-3(2H)-pyridazinone derivatives have been specifically claimed as lysyl oxidase inhibitors for the prophylaxis and treatment of fibrotic disorders, including hepatic fibrosis, in U.S. Patent 7,320,977 [1]. The patent establishes that the 2-phenyl-3(2H)-pyridazinone scaffold is the core template for this therapeutic class, with lysyl oxidase being a copper-dependent amine oxidase critically involved in collagen and elastin crosslinking—a mechanism not targeted by 6-phenyl-3(2H)-pyridazinone or N-alkyl pyridazinone analogs [1]. Notably, the patent describes that in fibrotic patients, lysyl oxidase activity is increased many-fold compared to healthy populations, and the substituted 2-phenyl-3(2H)-pyridazinones are designed to address this pathological upregulation [1]. In contrast, 6-phenyl-3(2H)-pyridazinone has been explored exclusively for cardiotonic (positive inotropic) and antiplatelet applications , while 2-methyl-3(2H)-pyridazinone derivatives have been investigated as PTP inhibitors (e.g., BBMP) [2]—demonstrating that the N2-substituent identity dictates the therapeutic target class.

Lysyl oxidase Antifibrotic Collagen crosslinking

Synthetic Accessibility: Regioselective C-H Arylation at C4 Position Is Enabled by the N2-Phenyl Substituent

A radical-mediated C-H arylation method has been developed that enables regioselective functionalization at the C4 position of 2-phenyl-3(2H)-pyridazinone using phenylhydrazines, proceeding in moderate yields [1]. This synthetic methodology exploits the electronic and steric directing effects conferred specifically by the N2-phenyl substituent. In contrast, 6-phenyl-3(2H)-pyridazinone bears the phenyl group at C6, which alters the electronic distribution of the heterocycle and precludes the same C4-regioselective arylation pathway. The synthetic route to 6-phenyl-3(2H)-pyridazinone involves dehydrogenation of 4,5-dihydro-6-phenyl-3(2H)-pyridazinone , a distinct synthetic entry that does not allow for direct C4 functionalization. Furthermore, a patent method (DK-414482-A) describes the preparation of 6-(substituted)phenyl-3(2H)-pyridazinones via substituted γ-oxobenzenebutanoic acids with hydrazines followed by dehydrogenation [2]—a route orthogonal to the N2-phenyl series, indicating that scaffold choice determines the available synthetic diversification strategy.

C-H arylation Regioselective synthesis Medicinal chemistry

Physicochemical and Storage Differentiation: 2-Phenyl vs. 6-Phenyl Isomer Requirements for Laboratory Procurement

The two constitutional isomers exhibit distinct physicochemical and storage profiles that directly impact laboratory procurement and handling decisions. 2-Phenyl-3(2H)-pyridazinone (CAS 14135-63-8) is typically supplied as a solid with a recommended long-term storage condition of "cool, dry place" at ambient temperature, with a boiling point of 295.9 ± 23.0 °C at 760 mmHg and density of 1.2 ± 0.1 g/cm³ . In contrast, 6-phenyl-3(2H)-pyridazinone (CAS 2166-31-6) has a melting point of 201-204 °C and is classified under Storage Class 11 (Combustible Solids) with hazard classifications including Eye Irritant 2, Skin Irritant 2, and STOT SE 3 (respiratory system target organ toxicity) . The 6-phenyl isomer carries explicit GHS hazard warnings requiring dust mask (N95), eyeshields, and gloves, whereas the 2-phenyl isomer's safety data sheet does not list these specific hazard classifications. TargetMol specifies -20°C powder storage (3 years) or -80°C in solvent (1 year) for 6-phenyl-3(2H)-pyridazinone , while 2-phenyl-3(2H)-pyridazinone is typically stored at 2-8°C .

Storage stability Physicochemical properties Procurement specifications

Procurement-Relevant Application Scenarios for 2-Phenyl-3(2H)-pyridazinone Based on Differentiated Evidence


MAO-B Selective Inhibitor Lead Optimization for Parkinson's Disease

Research groups pursuing selective MAO-B inhibitors for neurodegenerative disease should procure 2-phenyl-3(2H)-pyridazinone as the core scaffold. Evidence from the 2020 Pharmacological Reports study demonstrates that derivatives built on this scaffold achieve Ki values as low as 0.022 µM with selectivity indices exceeding 200 for MAO-B over MAO-A [1], a threshold critical for avoiding tyramine-related hypertensive crises. Alternative pyridazinone chemotypes lacking the N2-phenyl substitution produce lower selectivity (SI < 130) [2], making the 2-phenyl scaffold the only documented pyridazinone entry point for high-selectivity CNS-penetrant MAO-B inhibitors.

VEGFR-2 Targeted Antiangiogenic Agent Development

For oncology programs targeting VEGFR-2-mediated angiogenesis, 2-phenyl-3(2H)-pyridazinone provides a validated starting scaffold. The 2023 study by Abdel Rahman et al. confirmed that phenylpyridazinone derivatives built from this core outperform sorafenib in both enzymatic VEGFR-2 inhibition (best IC50 = 49.1 nM vs. sorafenib 81.8 nM) and HUVEC antiproliferative activity (best IC50 = 11.5 nM vs. sorafenib 23.2 nM) [3]. Procurement of the correct N2-phenyl isomer is essential, as the 6-phenyl isomer (CAS 2166-31-6) is documented only as a weak positive inotropic agent and shows no VEGFR-2 activity .

Antifibrotic Drug Discovery Targeting Lysyl Oxidase

Teams investigating antifibrotic therapies for hepatic fibrosis or other collagen-deposition disorders should source 2-phenyl-3(2H)-pyridazinone as the synthetic precursor for lysyl oxidase inhibitor development. U.S. Patent 7,320,977 B2 (BASF) explicitly claims substituted 2-phenyl-3(2H)-pyridazinone derivatives as lysyl oxidase inhibitors, with the mechanism involving disruption of collagen crosslinking in fibrotic tissue [4]. This therapeutic application is unique to the 2-phenyl scaffold; neither 6-phenyl-3(2H)-pyridazinone (cardiotonic applications) nor 2-methyl-3(2H)-pyridazinone derivatives (PTP/mitochondrial targets) address lysyl oxidase [5].

Agrochemical Research: Herbicide Mode-of-Action Screening via Scaffold Substitution

Agrochemical discovery programs seeking to screen for both photosynthetic electron transport inhibitors and carotenoid biosynthesis inhibitors should use 2-phenyl-3(2H)-pyridazinone as the unified parent scaffold. The SAR established by St. John and Hilton (1977) demonstrates that substitution of this single scaffold yields both Hill reaction inhibitors (pyrazon-type) and bleaching herbicides (norflurazon-type) depending on the substitution pattern [6]. The 4,5-dichloro derivative of 2-phenyl-3(2H)-pyridazinone is the direct synthetic precursor to commercial pyrazon [7], while 4,5-dimethoxy substitution yields the non-bleaching analog BAS 29095 [8]. No comparable mode-of-action versatility has been demonstrated for the 6-phenyl isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.